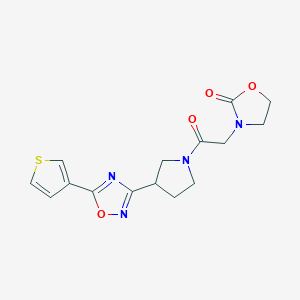![molecular formula C13H11ClO2S B2981057 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone CAS No. 882748-84-7](/img/structure/B2981057.png)
3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Synthesis and Crystal Structure
- A study by Feng (2013) detailed the synthesis of a novel compound closely related to 3-[(4-Chlorophenyl)sulfanyl]-1-(2-furyl)-1-propanone. This research provided insights into the molecular structure and thermal stability of the compound, which could be foundational for further applications in various fields (F. Feng, 2013).
Optoelectronic and Charge Transport Properties
- Research by Shkir et al. (2019) investigated the optoelectronic and charge transport properties of a chalcone derivative similar to this compound. This study provides valuable information for potential applications in semiconductor devices and organic electronics (M. Shkir, A. Irfan, S. AlFaify, Parutagouda Shankaragouda Patil, A. Al‐Sehemi, 2019).
Cytotoxic Activity Against Cancer Cell Lines
- A 2014 study by Barreiro et al. focused on heteronuclear complexes containing structures similar to this compound, exploring their cytotoxic activity against various cancer cell lines. Such research is significant for developing new chemotherapeutic agents (Elena M. Barreiro, J. Casas, M. Couce, A. Sánchez, J. Sordo, E. Vázquez-López, 2014).
Electronic Transport Mechanism in Polymer Films
- Research conducted by Rusu et al. (2007) on poly(azomethine sulfone)s, which are structurally related to this compound, provides insights into the electronic transport mechanism in thin films of these polymers. This has implications for their use in electronic and optoelectronic devices (G. Rusu, A. Airinei, M. Rusu, P. Prepelita, L. Marin, V. Cozan, I. I. Rusu, 2007).
Enantioselective Synthesis in Pharmaceutical Applications
- A 2010 study by Choi et al. explored the asymmetric synthesis of a compound structurally similar to this compound, demonstrating its potential as a chiral intermediate in antidepressant drug synthesis. This research highlights the pharmaceutical applications of such compounds (Y. Choi, Hyejeong Choi, Dooil Kim, K. Uhm, Hyung-Kwoun Kim, 2010).
Eigenschaften
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-1-(furan-2-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-10-3-5-11(6-4-10)17-9-7-12(15)13-2-1-8-16-13/h1-6,8H,7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDASVKNYPFYJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCSC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-[(5-Bromothiophen-2-yl)formamido]acetic acid](/img/structure/B2980974.png)
![5-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2980975.png)
![Tert-butyl 8-hydroxy-2-oxa-5-azaspiro[3.5]nonane-5-carboxylate](/img/structure/B2980976.png)
![N-[(3-isopropyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]-3,5-dimethylisoxazole-4-sulfonamide](/img/structure/B2980977.png)

![N-(6-((2-((6-methylbenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thio)pyridazin-3-yl)propionamide](/img/structure/B2980980.png)
![2-((3-(3,5-dimethylphenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2980981.png)

![2-(4,7,8-Trimethyl-1,3-dioxo-6-propan-2-ylpurino[7,8-a]imidazol-2-yl)acetamide](/img/structure/B2980983.png)

![3-(3,4-dimethylphenyl)-5-(4-methoxybenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2980990.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)oxalamide](/img/structure/B2980994.png)
![2-[6-(cyclohexylthio)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]-N-mesitylacetamide](/img/structure/B2980995.png)

